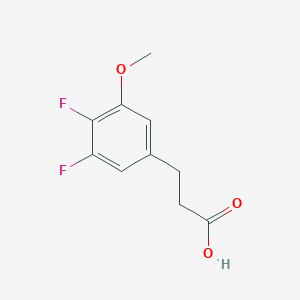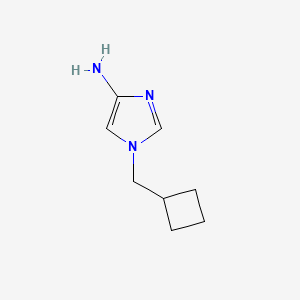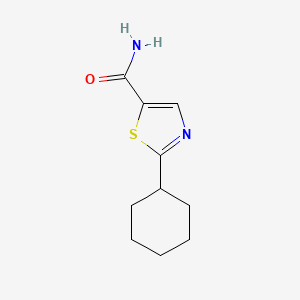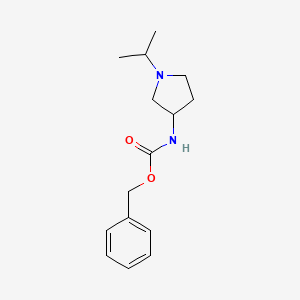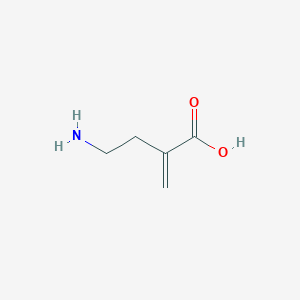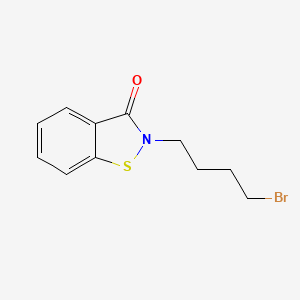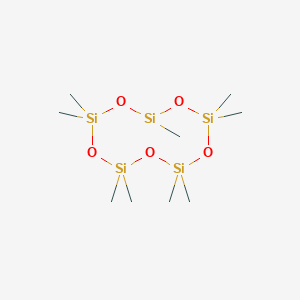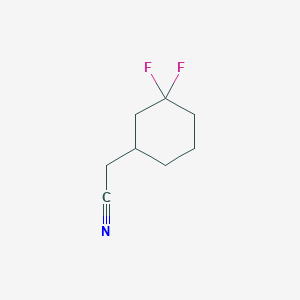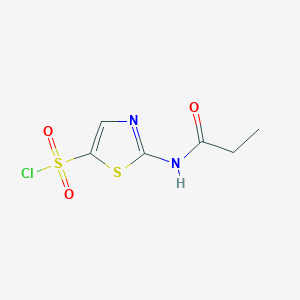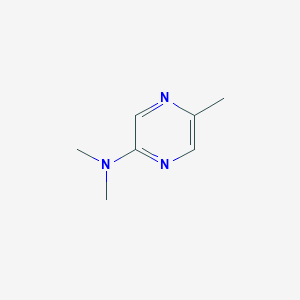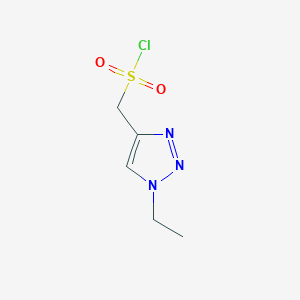
3A-(trifluoromethyl)-octahydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3A-(trifluoromethyl)-octahydro-1H-isoindole is a compound characterized by the presence of a trifluoromethyl group attached to an octahydro-1H-isoindole structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compounds it is part of . This compound is of interest in various fields due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(trifluoromethyl)-octahydro-1H-isoindole can be achieved through several methods. One common approach involves the reaction of a suitable isoindole precursor with a trifluoromethylating agent such as trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3A-(trifluoromethyl)-octahydro-1H-isoindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium trifluoromethanesulfinate and a suitable electrophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3A-(trifluoromethyl)-octahydro-1H-isoindole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3A-(trifluoromethyl)-octahydro-1H-isoindole involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets . This can lead to modulation of various biochemical pathways, including inhibition of enzymes or receptors involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylated Pyrazoles: Known for their biological activities and used in pharmaceuticals and agrochemicals.
Trifluoromethylated Thiophenes: Studied for their potential in medicinal chemistry and materials science.
Uniqueness
3A-(trifluoromethyl)-octahydro-1H-isoindole stands out due to its unique isoindole structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H14F3N |
|---|---|
Poids moléculaire |
193.21 g/mol |
Nom IUPAC |
7a-(trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-8/h7,13H,1-6H2 |
Clé InChI |
DYQBTGGEHVCBPH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CNCC2C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)
